molecular formula C11H15N B13615778 rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine

rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine

Cat. No.: B13615778
M. Wt: 161.24 g/mol
InChI Key: KAUJWCLOSGPMGF-WDEREUQCSA-N
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Description

rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine: is a chiral cyclopropane derivative with potential applications in various fields of chemistry and pharmacology. The compound features a cyclopropane ring substituted with a 2,4-dimethylphenyl group and an amine group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by amination. Common methods include:

    Cyclopropanation: Using diazo compounds and transition metal catalysts (e.g., Rhodium or Copper complexes) to form the cyclopropane ring.

    Amination: Introducing the amine group via nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production may involve optimized versions of the above methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amine group to an alkylamine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alkylamines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: Potential use in the development of chiral catalysts for asymmetric synthesis.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Biochemical Probes: Used as a probe to study enzyme mechanisms and receptor interactions.

Industry

    Material Science:

    Agrochemicals: Investigated for use in the synthesis of novel agrochemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine depends on its specific application. In pharmacology, it may interact with specific receptors or enzymes, modulating their activity. The cyclopropane ring can strain and distort molecular interactions, leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane Derivatives: Other cyclopropane derivatives with different substituents.

    Phenylcyclopropanes: Compounds with phenyl groups attached to the cyclopropane ring.

    Aminocyclopropanes: Cyclopropane compounds with amine groups.

Uniqueness

rac-(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other cyclopropane derivatives.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1R,2S)-2-(2,4-dimethylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H15N/c1-7-3-4-9(8(2)5-7)10-6-11(10)12/h3-5,10-11H,6,12H2,1-2H3/t10-,11+/m0/s1

InChI Key

KAUJWCLOSGPMGF-WDEREUQCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H]2C[C@H]2N)C

Canonical SMILES

CC1=CC(=C(C=C1)C2CC2N)C

Origin of Product

United States

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